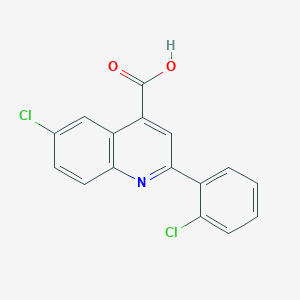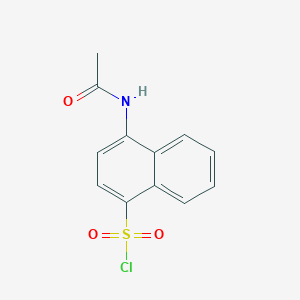
4-(5-Bromo-3-nitropyridin-2-yl)morpholine
Vue d'ensemble
Description
The compound "4-(5-Bromo-3-nitropyridin-2-yl)morpholine" is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as a core structure. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. A notable strategy involves a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide . This method provides access to a variety of substituted morpholines, including fused bicyclic morpholines and disubstituted products. Another approach for synthesizing morpholine derivatives involves nucleophilic aromatic substitution, as demonstrated in the synthesis of 4-morpholyl-5-aryloxyphthalodinitriles, which are precursors to copper phthalocyanines with interesting physicochemical properties .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, reveals that the morpholine ring adopts a chair conformation and the butadiene unit is not planar, indicating a lack of full conjugation between the double bonds . Such structural insights are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. For example, the reaction of 3-bromo-4-nitroquinoline 1-oxide with 1-morpholinocyclohexene proceeds through a multistep ionic process, leading to the formation of different reaction products . These reactions are indicative of the rich chemistry associated with morpholine derivatives and their potential to form complex structures with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a morpholine complex with carbon tetrachloride shows an intermolecular contact between the oxygen atom of the nitro group and a chlorine atom of the CCl4 molecule, suggesting van der Waals interactions . Such interactions can affect the stability and solubility of these compounds, which are important factors in their practical applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of compounds related to 4-(5-Bromo-3-nitropyridin-2-yl)morpholine has been explored in various studies. For instance, Ibiş et al. (2010) synthesized a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, and analyzed its crystal structure (Ibiş, Deniz, & Tuyun, 2010).
Reactions and Derivatives
- Hamana et al. (1990) investigated the reaction of 3-bromo-4-nitroquinoline 1-oxide with 1-morpholinocyclohexene, revealing insights into the reaction pathways and the formation of various derivatives, which could be relevant to understanding the reactivity of similar compounds (Hamana, Miura, Fujimura, & Takaku, 1990).
Bioactive Compounds Synthesis
- Wang et al. (2016) discussed the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, highlighting its importance as an intermediate in creating biologically active compounds, particularly in anticancer research (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Nucleophilic Substitution Studies
- Research by Hamed (1997) on nucleophilic substitutions in related pyridine rings offers insights into the chemical behavior and possible reactions of compounds like 4-(5-Bromo-3-nitropyridin-2-yl)morpholine (Hamed, 1997).
Photodynamic and Photothermal Therapy
- Tang et al. (2019) synthesized a morpholine-decorated aza-BODIPY photosensitizer, which could have implications for the design and application of similar compounds in photoactivated cancer therapies (Tang, Xue, Yu, Chen, Cheng, Wang, Shao, & Dong, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-7-5-8(13(14)15)9(11-6-7)12-1-3-16-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJIRVJWYMVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389810 | |
| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505052-64-2 | |
| Record name | 4-(5-bromo-3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)











